molecular formula C9H10BrClFN B13545908 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2825005-05-6

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13545908
CAS No.: 2825005-05-6
M. Wt: 266.54 g/mol
InChI Key: YEZPDQHJLCVYGM-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of an indene derivative to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.

    Reduction: The resulting compound undergoes reduction to form the dihydro-inden structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms, which are good leaving groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the central carbon atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine

Comparison: Compared to similar compounds, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form also enhances its stability and solubility, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2825005-05-6

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H

InChI Key

YEZPDQHJLCVYGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2F)Br.Cl

Origin of Product

United States

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